Remivox - 1313498-17-7

Remivox

Catalog Number: EVT-255204
CAS Number: 1313498-17-7
Molecular Formula: C22H28Cl2N2O
Molecular Weight: 341.3827032
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel positive allosteric modulator of the mGlu5 receptor; High Quality Biochemicals for Research Uses
Classification
  • Chemical Name: Lorcainide hydrochloride
  • CAS Number: 59729-31-6
  • Molecular Formula: C22H27ClN2O
  • Molar Mass: 370.92 g/mol
  • ATC Code: C01B B03
Synthesis Analysis

The synthesis of Remivox involves several steps, beginning with the formation of an imine from 4-chloroaniline and N-carbethoxy-4-piperidone. This intermediate is then reduced using sodium borohydride, followed by acylation with phenylacetic acid chloride to produce an amide. The final steps include selective hydrolysis with hydrobromic acid and alkylation with isopropyl bromide.

Key Synthetic Steps

  1. Formation of Imine: Combine 4-chloroaniline with N-carbethoxy-4-piperidone.
  2. Reduction: Reduce the imine using sodium borohydride.
  3. Acylation: Acylate with phenylacetic acid chloride to form an amide.
  4. Hydrolysis: Selective hydrolysis using hydrobromic acid.
  5. Alkylation: Alkylate the product with isopropyl bromide.

These methods ensure a high yield of Lorcainide while maintaining purity through careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of Remivox features a piperidine ring, which is crucial for its pharmacological activity. The compound exhibits a three-dimensional conformation that facilitates interaction with voltage-gated sodium channels in cardiac tissues.

Structural Characteristics

  • Piperidine Ring: Central to the compound's activity.
  • Chlorine Atom: Present in the aromatic ring, influencing electronic properties.
  • Amide Linkage: Essential for stability and interaction with biological targets.

The compound's structural data can be visualized using molecular modeling software, revealing its spatial arrangement and potential binding sites.

Chemical Reactions Analysis

Remivox undergoes several chemical reactions that are significant for its pharmacological profile:

  1. Oxidation Reactions: Can be oxidized to form hydroxylated metabolites, which may have different pharmacokinetic properties.
  2. Reduction Reactions: Reduction can yield various amine derivatives.
  3. Substitution Reactions: The aromatic ring can participate in electrophilic substitution, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Substituting Agents: Halogenating agents such as chlorine or bromine.

These reactions are essential for understanding the metabolism and potential side effects of Remivox in clinical settings.

Mechanism of Action

Remivox acts primarily by blocking voltage-gated sodium channels (Nav1.5) in cardiac myocytes, thereby reducing the influx of sodium ions during depolarization. This action slows down conduction velocity and prolongs refractory periods in cardiac tissues.

Key Mechanistic Details

  • Time and Voltage Dependency: The binding affinity of Remivox is influenced by the state of the sodium channels (open vs. closed).
  • Dissociation Rate: Class 1c drugs like Remivox exhibit a slow dissociation rate from sodium channels, contributing to their prolonged effect on cardiac action potentials.
  • Electrophysiological Effects: Increases PR, QRS, and QT intervals on electrocardiograms, indicating its efficacy in controlling arrhythmias.
Physical and Chemical Properties Analysis

Remivox possesses distinct physical and chemical properties that influence its therapeutic use:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water affects bioavailability.
  • Stability: Stable under normal conditions but requires protection from light and moisture.

Relevant Data

  • Elimination Half-Life: Approximately 8.9 ± 2.3 hours; may extend in patients with cardiac diseases.
  • Protein Binding: High protein binding (around 78%), impacting distribution and efficacy.
Applications

Remivox is primarily utilized in cardiology for managing arrhythmias due to its effectiveness at modulating sodium channel activity. Its applications include:

  • Treatment of Ventricular Tachycardia: Helps restore normal rhythm in patients experiencing rapid heartbeats.
  • Management of Wolff–Parkinson–White Syndrome: Effective in controlling abnormal electrical pathways in the heart.
  • Research Applications: Investigated for potential use in other arrhythmias and related cardiovascular conditions due to its unique mechanism of action.
Historical Development & Academic Context of Lorcainide

Emergence of Class 1c Antiarrhythmics in 20th-Century Cardiology

The latter half of the 20th century witnessed transformative developments in antiarrhythmic pharmacotherapy, driven by an evolving understanding of cardiac electrophysiology. The Vaughan-Williams classification system, established in 1970, provided a crucial framework for categorizing antiarrhythmic agents based on their primary mechanism of action. Class 1 agents, sodium channel blockers, were further subdivided based on their binding kinetics and effects on action potential duration. Class 1c agents emerged as a distinct subgroup characterized by their potent sodium channel blockade, slow dissociation kinetics, and minimal effect on repolarization. This pharmacodynamic profile translated into significant QRS complex prolongation on electrocardiograms, reflecting slowed cardiac conduction—a therapeutic effect particularly relevant for suppressing ventricular ectopy and tachyarrhythmias [1].

Lorcainide (Remivox), synthesized by Janssen Pharmaceutica (Belgium) in 1968 (code R-15889 or Ro 13-1042/001), exemplified this subclass [1]. Its development occurred within a period of intense investigation into agents capable of managing premature ventricular contractions (PVCs) and ventricular tachycardia, conditions associated with significant morbidity. Unlike Class 1a (e.g., quinidine) or 1b (e.g., lidocaine) agents, Class 1c drugs like Lorcainide offered a prolonged duration of action (8-10 hours orally) and potent suppression of ectopic pacemakers due to their high affinity for open cardiac sodium channels (Nav1.5). This irreversible binding during the channel's open state resulted in a pronounced reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, effectively stabilizing erratic rhythms [1] [8]. Research indicated Lorcainide also increased the ventricular fibrillation threshold in a dose-dependent manner, adding to its theoretical appeal for serious arrhythmias [1].

Table 1: Key Properties of Select Class 1c Antiarrhythmics in Late 20th Century

PropertyLorcainideFlecainideEncainidePropafenone
Year Introduced1980s (Limited)1980s1980s1980s
Primary Indication(s)PVCs, VT, WPW*PVCs, AF, SVTPVCs, AFPVCs, AF, VT
Oral BioavailabilityHighHigh (~90%)HighVariable
Active MetaboliteNorlorcainide (Yes)NoO-Desmethylencainide (Yes)5-Hydroxypropafenone (Yes)
Elimination Half-Life (Parent)8.9 ± 2.3 hrs (Prolonged in cardiac disease)12-27 hrs3-4 hrs5-8 hrs
Protein Binding78%40-45%~75%>85%

*WPW: Wolff-Parkinson-White Syndrome [1] [8]

Janssen Pharmaceutica's Neuropharmacological Research Paradigm (1960s–1980s)

Lorcainide's genesis was inextricably linked to the unique research culture fostered at Janssen Pharmaceutica under its visionary founder, Dr. Paul Janssen. Established as an independent research laboratory in 1953 and later acquired by Johnson & Johnson in 1961 while retaining significant autonomy, Janssen pioneered a highly integrated and target-driven approach to drug discovery [6] [10]. Dr. Janssen, a physician-pharmacologist, instilled a philosophy centered on the systematic exploration of the structure-activity relationship (SAR) within chemical families, coupled with rapid in-house biological screening. This approach, often termed the "Janssen approach," involved synthesizing large libraries of structurally related compounds and subjecting them to a battery of pharmacological tests to identify promising candidates efficiently [10].

The company's foundational success stemmed from neuropharmacology, most notably the discovery of haloperidol (Haldol®) in 1958, a groundbreaking antipsychotic butyrophenone [4] [6]. This success demonstrated Janssen's prowess in central nervous system (CNS) drug development and established a research paradigm focused on identifying potent, selective modulators of neuronal receptors and ion channels. While Lorcainide targeted cardiac sodium channels, its development benefited from this broader neuropharmacological expertise. The screening processes used to identify compounds affecting neuronal excitability were readily adaptable to cardiac targets. Furthermore, Janssen's experience with compounds exhibiting local anesthetic properties (common to many sodium channel blockers, including some neuroleptics explored earlier) provided valuable SAR insights [4] [10]. The synthesis of Lorcainide itself stemmed from chemical efforts initially directed towards opioid analgesics, highlighting the company's ability to leverage core chemical platforms across therapeutic areas [4] [6]. Dr. Janssen's leadership fostered an environment of intense productivity; his teams were credited with developing over 80 pharmaceutical compounds, with an unprecedented efficiency of approximately one new drug candidate every two years during his tenure [8] [10].

Table 2: Janssen Pharmaceutica's R&D Efficiency Model (1950s-1980s)

FeatureJanssen ModelPrevailing Industry ModelImpact on Drug Discovery
Research FocusTargeted Chemical Families & SAR ExplorationOften Broader Screening / SerendipitySystematic lead identification & optimization
IntegrationTight coupling of Chemistry & PharmacologyOften separate departments, slower iterationRapid compound synthesis & testing cycles
Screening ScopeBroad in-house battery of bioassays (CNS, CV, etc.)More limited or outsourced screeningComprehensive early pharmacological profiling
Therapeutic AreasNeuropharmacology core, expanding to CV, GI, etc.Often more specializedCross-fertilization of ideas (e.g., Na+ channel mod)
LeadershipStrong scientific leadership (Dr. Paul Janssen, MD)Varied (often business/admin focus)Science-driven decision making & risk tolerance
Output Metric (Janssen)~1 New Drug Candidate every 2 yearsTypically slower paceHigh volume of clinical candidates

[4] [6] [10]

Properties

CAS Number

1313498-17-7

Product Name

Remivox

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-1-ium-4-yl)acetamide;chloride

Molecular Formula

C22H28Cl2N2O

Molecular Weight

341.3827032

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N

SMILES

CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-]

Synonyms

(7S)-3-tert-Butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-                              A]pyridine

Canonical SMILES

CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.